molecular formula C11H15Cl2NO2 B3024448 2-[(2-Chloroethyl)amino]ethyl benzoate hcl CAS No. 100129-68-8

2-[(2-Chloroethyl)amino]ethyl benzoate hcl

Cat. No.: B3024448
CAS No.: 100129-68-8
M. Wt: 264.14 g/mol
InChI Key: GTYWFUWYPFQLKF-UHFFFAOYSA-N
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Description

The structure of 2-[(2-Chloroethyl)amino]ethyl benzoate (B1203000) hydrochloride combines a secondary amine bearing a reactive 2-chloroethyl group with an ethyl benzoate ester moiety. The hydrochloride salt form enhances its stability and solubility in certain solvents.

Table 1: Compound Profile

PropertyValue
IUPAC Name 2-[(2-Chloroethyl)amino]ethyl benzoate hydrochloride
Molecular Formula C₁₁H₁₅Cl₂NO₂
CAS Number 100129-68-8

Note: Data is compiled from publicly available chemical databases.

Halogenated amine-containing esters are a class of organic compounds characterized by the presence of one or more halogen atoms and an amino group, in addition to an ester functional group. The reactivity of these molecules is often dictated by the interplay between these functional groups. The halogen, particularly when positioned on a carbon atom beta to the nitrogen, as in a 2-haloethylamino group, is known to be a good leaving group, making the compound susceptible to nucleophilic substitution and cyclization reactions.

The presence of the benzoate ester introduces another reactive site. Esters can undergo hydrolysis, transesterification, and amidation reactions, among others. The specific chemical behavior of 2-[(2-Chloroethyl)amino]ethyl benzoate hydrochloride would therefore be influenced by the relative reactivity of the chloroethyl and the benzoate ester moieties under various reaction conditions.

Compounds featuring the 2-chloroethylamine (B1212225) substructure are significant precursors in the synthesis of various nitrogen-containing heterocycles. The intramolecular cyclization of 2-chloroethylamines is a well-established method for the preparation of aziridines. This reaction proceeds via an intramolecular nucleophilic attack of the amine on the carbon bearing the chlorine atom, forming a highly reactive aziridinium (B1262131) ion intermediate. This intermediate can then be trapped by various nucleophiles, leading to a diverse range of functionalized products.

The benzoate ester group can serve multiple roles in advanced organic synthesis. It can be a protecting group for the carboxylic acid, which can be deprotected under specific conditions. Furthermore, the ester can direct the stereochemical outcome of reactions at adjacent positions or be transformed into other functional groups.

Mechanistic investigations involving analogous compounds, such as N,N-dimethyl-2-chloro-2-phenylethylamine, have shown that the formation of the aziridinium ion is a key step in their reactivity. This highly electrophilic intermediate is prone to attack by both external and internal nucleophiles. In the case of 2-[(2-Chloroethyl)amino]ethyl benzoate hydrochloride, the ester's carbonyl oxygen could potentially act as an internal nucleophile, although this is less common than the amine's direct participation.

Current academic research in the field of halogenated amines and benzoate esters is broad and multifaceted. Research on halogenated compounds often focuses on their application in cross-coupling reactions, where the halogen atom serves as a handle for the introduction of new carbon-carbon or carbon-heteroatom bonds. nih.gov The development of novel catalysts and reaction conditions to enhance the efficiency and selectivity of these transformations is an active area of investigation.

Research on benzoate esters often revolves around their synthesis and functionalization. researchgate.netresearchgate.net The development of green and sustainable methods for esterification and the use of benzoate esters as directing groups in C-H activation reactions are prominent themes.

A definable gap in the literature appears to be the specific investigation of compounds that combine both a 2-chloroethylamino group and a benzoate ester within the same molecule, such as 2-[(2-Chloroethyl)amino]ethyl benzoate hydrochloride. While the chemistry of each functional group is well-understood in isolation, their combined reactivity and potential for novel transformations remain an underexplored area. Future research could focus on:

Detailed Synthesis and Characterization: Developing efficient and scalable synthetic routes to 2-[(2-Chloroethyl)amino]ethyl benzoate hydrochloride and its analogs.

Mechanistic Studies: Elucidating the precise mechanisms of its reactions, including the potential for intramolecular interactions between the chloroethylamino and benzoate ester moieties.

Synthetic Applications: Exploring its utility as a building block in the synthesis of novel heterocyclic compounds and other complex organic molecules.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroethylamino)ethyl benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2.ClH/c12-6-7-13-8-9-15-11(14)10-4-2-1-3-5-10;/h1-5,13H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYWFUWYPFQLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCNCCCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Transformations of 2 2 Chloroethyl Amino Ethyl Benzoate Hydrochloride

Hydrolysis Pathways of the Benzoate (B1203000) Ester Linkage

The ester group in 2-[(2-Chloroethyl)amino]ethyl benzoate is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the ester bond to form benzoic acid and 2-[(2-chloroethyl)amino]ethanol.

Under acidic conditions, the hydrolysis of the benzoate ester proceeds via a well-established multistep mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol moiety regenerate the catalyst and yield the carboxylic acid and the corresponding alcohol.

While specific kinetic data for the acid-catalyzed hydrolysis of 2-[(2-Chloroethyl)amino]ethyl benzoate hydrochloride is not extensively detailed in the available literature, the general mechanism is expected to follow the A_AC_2 pathway typical for most esters. The rate of this reaction is dependent on factors such as temperature, the concentration of the acid catalyst, and the steric and electronic properties of the ester.

Table 1: General Mechanism of Acid-Catalyzed Ester Hydrolysis

Step Description
1 Protonation of the carbonyl oxygen by an acid catalyst (H₃O⁺).
2 Nucleophilic attack by a water molecule on the now more electrophilic carbonyl carbon.
3 Formation of a tetrahedral intermediate.
4 Proton transfer from the attacking water moiety to the leaving alcohol group.
5 Elimination of the protonated alcohol (a good leaving group).

| 6 | Deprotonation of the resulting protonated carboxylic acid to yield the final product and regenerate the acid catalyst. |

Base-catalyzed hydrolysis, also known as saponification, is a common and efficient method for cleaving ester bonds. algoreducation.commasterorganicchemistry.com The reaction is typically carried out using a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). operachem.com The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com

Table 2: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

Step Description
1 Nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon of the ester.
2 Formation of a tetrahedral intermediate.
3 Elimination of the alkoxide leaving group (R'-O⁻) to form a carboxylic acid.
4 Rapid, irreversible deprotonation of the carboxylic acid by the strongly basic alkoxide ion to form a carboxylate salt and an alcohol.

| 5 | (Workup) Protonation of the carboxylate salt with a strong acid (e.g., HCl) to yield the neutral carboxylic acid. |

Reactivity of the 2-Chloroethyl Amine Moiety

The 2-chloroethyl amine moiety is the most reactive part of the molecule and is responsible for its characteristic chemical properties, which are similar to those of nitrogen mustards.

A hallmark reaction of compounds containing a 2-chloroethyl amine group is intramolecular cyclization. The nitrogen atom, with its lone pair of electrons, acts as an internal nucleophile, attacking the carbon atom bearing the chlorine atom. This results in the displacement of the chloride ion and the formation of a highly strained, three-membered ring known as an aziridinium (B1262131) ion. dtic.milnih.gov

This cyclization is a rapid process, particularly in polar solvents. dtic.mil The resulting aziridinium ion is a potent electrophile and a powerful alkylating agent due to the significant ring strain. This intermediate can then react with various nucleophiles. The kinetics of intramolecular cyclization for related bis(2-chloroethyl)aminoethyl esters have been studied, confirming this reaction pathway. nih.gov

Table 3: Intramolecular Cyclization of the 2-Chloroethyl Amine Moiety

Step Description
1 The nitrogen atom's lone pair of electrons performs a nucleophilic attack on the adjacent carbon atom bonded to chlorine.
2 The chloride ion is displaced as a leaving group.

| 3 | A highly reactive, positively charged, three-membered aziridinium ring is formed. |

The carbon atom bonded to the chlorine is electrophilic and can be attacked by external nucleophiles in a bimolecular nucleophilic substitution (S_N_2) reaction. This pathway competes with the intramolecular cyclization. The rate of this reaction depends on the concentration and nucleophilicity of the attacking species. Strong nucleophiles can react directly with the chloroethyl group before cyclization occurs. However, the formation of the aziridinium ion intermediate is often the dominant pathway, and this intermediate is then attacked by nucleophiles.

Table 4: Examples of Nucleophilic Substitution Products

Nucleophile (Nu⁻) Product after Reaction with the Chloroethyl Moiety
H₂O 2-{[2-(Hydroxy)ethyl]amino}ethyl benzoate
RS⁻ (Thiolate) 2-{[2-(Alkylthio)ethyl]amino}ethyl benzoate
I⁻ (Iodide) 2-{[2-(Iodo)ethyl]amino}ethyl benzoate

The secondary amine in the molecule possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. chemguide.co.uk As a nucleophile, it can react with a variety of electrophiles. For example, it can undergo N-alkylation upon reaction with alkyl halides or N-acylation when treated with acyl chlorides or acid anhydrides. chemguide.co.uk These reactions would lead to the formation of a tertiary amine or an amide, respectively. The reactivity of the secondary amine allows for further functionalization of the molecule at the nitrogen center.

Table 5: Reactions of the Secondary Amine with Electrophiles

Electrophile Reagent Example Product Type
Alkyl Halide Methyl Iodide (CH₃I) Tertiary Amine
Acyl Chloride Acetyl Chloride (CH₃COCl) Amide

Intermolecular Aminolysis Reactions of the Ester Group

The ester group in 2-[(2-Chloroethyl)amino]ethyl benzoate can undergo intermolecular aminolysis, a reaction in which an amine displaces the alcohol portion of the ester, resulting in the formation of an amide and an alcohol. This transamidation reaction is a fundamental transformation in organic synthesis. The reaction with a primary or secondary amine (R'R''NH) would yield N-(substituted)-benzamide and 2-[(2-chloroethyl)amino]ethanol.

The mechanism of ester aminolysis can proceed through several pathways. Computational studies on the aminolysis of methyl benzoate with ammonia (B1221849) suggest that the reaction can occur via either a concerted or a stepwise mechanism, with both pathways having similar activation energies. nih.govacs.org The stepwise mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxy group, which subsequently gets protonated to form the alcohol.

The reaction is often catalyzed to proceed at a reasonable rate. Both acid and base catalysis are common. General base catalysis, for instance by another amine molecule, can facilitate the proton transfer steps, thereby lowering the activation energy of the reaction. nih.govacs.org Organocatalysts, such as 6-halo-2-pyridones, have also been shown to be effective in promoting the aminolysis of esters, including methyl benzoate. rsc.org These catalysts often act as bifunctional agents, activating both the ester and the amine. Additionally, various metal catalysts, including those based on manganese, titanium, zirconium, nickel, and niobium, can be employed to facilitate the amidation of esters with amines. researchgate.netmdpi.com

The general reaction for the intermolecular aminolysis of the ester group can be represented as follows:

C₆H₅COOCH₂CH₂NH(CH₂CH₂Cl) + R'R''NH → C₆H₅CONR'R'' + HOCH₂CH₂NH(CH₂CH₂Cl)

Table 1: Examples of Catalytic Systems for Ester Aminolysis

Catalyst SystemAmine SubstrateReaction ConditionsOutcome
General Base (Ammonia)AmmoniaComputational StudyFavors a neutral stepwise mechanism nih.govacs.org
6-Halo-2-pyridonesVarious aminesHeatEffective for less reactive methyl and benzyl (B1604629) esters rsc.org
Mn-salt/BaseAnilinesHeatCatalyzes aminolysis of unactivated esters researchgate.net
Nb₂O₅ (heterogeneous)Various aminesSolvent-free, HeatHigh yields and catalyst is reusable researchgate.net

Reductive Transformations of the Ester and Haloalkyl Groups

The ester and chloroethyl functionalities of 2-[(2-Chloroethyl)amino]ethyl benzoate hydrochloride are susceptible to reduction by various reagents, leading to the formation of alcohols or dehalogenated products.

The benzoate ester group can be reduced to a primary alcohol, yielding (2-aminoethoxy)methanol and benzyl alcohol, upon cleavage of the ester bond. This transformation is typically achieved using powerful reducing agents such as complex metal hydrides.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxy group, to form an aldehyde, which is subsequently reduced to the primary alcohol. Two equivalents of hydride are consumed in this process.

The general reaction for the reduction of the ester to an alcohol is as follows:

C₆H₅COOCH₂CH₂NH(CH₂CH₂Cl) + [H] → C₆H₅CH₂OH + HOCH₂CH₂NH(CH₂CH₂Cl)

Table 2: Common Reducing Agents for Ester to Alcohol Transformation

Reducing AgentTypical Reaction ConditionsNotes
Lithium aluminum hydride (LiAlH₄)Anhydrous ether or THFPowerful, non-selective reducing agent
Sodium borohydride (B1222165) (NaBH₄)Protic solvents (e.g., ethanol)Generally not strong enough to reduce esters
Catalytic HydrogenationHigh pressure and temperature, metal catalyst (e.g., Ru, Cu-chromite)More common in industrial settings tcichemicals.com

The chloroethyl group can undergo reductive dehalogenation to an ethyl group. This transformation can be achieved through various methods, including catalytic hydrogenation or the use of specific reducing agents.

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source, is a common method for the reductive cleavage of carbon-halogen bonds. The process involves the oxidative addition of the alkyl halide to the metal surface, followed by hydrogenolysis. The presence of a base is often required to neutralize the hydrogen halide formed during the reaction. In some cases, dechlorination can be an unwanted side reaction during the catalytic hydrogenation of other functional groups, and inhibitors like thiophene (B33073) may be added to prevent it. google.com

Alternative mechanisms for reductive dehalogenation, such as those mediated by cobalamin (Vitamin B₁₂), involve single electron transfer, nucleophilic substitution, or nucleophilic addition pathways. dtu.dk

The general reaction for the halogen reduction is as follows:

C₆H₅COOCH₂CH₂NH(CH₂CH₂Cl) + [H] → C₆H₅COOCH₂CH₂NH(CH₂CH₃) + HCl

Oxidation Processes Involving the Amine and Alkyl Moieties

The secondary amine and the alkyl portions of 2-[(2-Chloroethyl)amino]ethyl benzoate hydrochloride are susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions.

The secondary amine can be oxidized to form N-oxides, hydroxylamines, or nitrones. dtic.milorganic-chemistry.org Oxidation of secondary amines with reagents like hydrogen peroxide or peracetic acid can lead to the corresponding N-oxides. dtic.mil The use of specific oxidizing agents like choline (B1196258) peroxydisulfate (B1198043) can selectively yield N,N-disubstituted hydroxylamines. organic-chemistry.org Further oxidation can lead to nitrones, especially when catalyzed by agents like sodium tungstate. rsc.org In some cases, oxidation can lead to imine formation. researchgate.net

The alkyl moieties, particularly the ethyl groups, can also be sites of oxidation. In biological systems, drug metabolism often involves Phase I reactions where cytochrome P450 enzymes introduce polar groups through oxidation. wikipedia.orgresearchgate.net This can occur at the carbon atoms adjacent to the nitrogen (α-carbon) or at other positions on the alkyl chains. Oxidative cleavage of the ester bond, catalyzed by cytochrome P-450, is also a possibility, leading to the corresponding carboxylic acid. nih.gov The metabolic pathways of drugs containing the bis(2-chloroethyl)amino group, such as cyclophosphamide, have been studied and involve oxidation at various positions. nih.govnih.gov

Furthermore, oxidative cleavage of C-C bonds in the alkyl chains is a known chemical transformation that can be achieved using various oxidizing agents. numberanalytics.comresearchgate.netnih.gov

Table 3: Potential Oxidation Products of 2-[(2-Chloroethyl)amino]ethyl Benzoate Hydrochloride

Oxidizing Agent/SystemPotential Product(s)
Hydrogen Peroxide / Peracetic AcidN-oxide
Choline PeroxydisulfateN-hydroxylamine organic-chemistry.org
Sodium Tungstate / H₂O₂Nitrone rsc.org
Cytochrome P450Hydroxylated metabolites, oxidative cleavage products wikipedia.orgnih.gov
Strong Oxidizing AgentsCleavage of C-C or C-N bonds

Structure Reactivity Relationships in 2 2 Chloroethyl Amino Ethyl Benzoate Hydrochloride Systems

Electronic and Steric Effects Influencing Ester Hydrolysis Rates

The susceptibility of the ester bond in 2-[(2-Chloroethyl)amino]ethyl benzoate (B1203000) hydrochloride to hydrolysis is a key aspect of its chemical profile. chemicalbook.com This reaction, which yields benzoic acid and 2-[(2-chloroethyl)amino]ethanol, is significantly influenced by both electronic and steric factors within the molecule and the surrounding environment.

Studies on analogous benzoate esters demonstrate that the rate of hydrolysis is sensitive to the electronic nature of substituents on the aromatic ring. For instance, the presence of an electron-withdrawing group, such as a bromine atom, can decrease the hydrolytic stability of the ester. nih.gov A comparison of ethyl benzoate with its bromo-substituted counterparts revealed that ethyl 4-bromobenzoate (B14158574) hydrolyzes more rapidly. nih.gov This is because electron-withdrawing groups stabilize the transition state of the hydrolysis reaction.

Steric effects also play a crucial role. The size of the alcohol moiety in the ester can directly impact the reaction rate; hydrolysis kinetics for simple alkyl benzoates (methyl, ethyl, n-propyl, n-butyl) appear to be directly related to the size of the alkyl group. nih.gov Furthermore, the position of substituents on the benzoate ring can create steric hindrance. An ethyl 2-bromobenzoate, for example, exhibits higher stability than ethyl 4-bromobenzoate, suggesting that the ortho-position of the bromine atom sterically hinders the approach of the nucleophile to the carbonyl carbon, counteracting the electronic effect. nih.gov

The following table, derived from studies on base-catalyzed hydrolysis of various benzoate esters, illustrates these influences on reaction half-life (t½).

CompoundHydrolysis Half-Life (t½, minutes)
Phenyl Benzoate11
Ethyl 4-bromobenzoate12
Methyl Benzoate14
Ethyl Benzoate14
Ethyl 2-bromobenzoate15
n-Propyl Benzoate19
n-Butyl Benzoate21

Conformational Dynamics and Their Impact on Intramolecular Reactivity

A defining feature of the 2-[(2-Chloroethyl)amino]ethyl benzoate system is its potential for intramolecular reactions, a characteristic of nitrogen mustards. researchgate.net The reactivity is dominated by the ability of the nitrogen atom to displace the chlorine atom on the adjacent ethyl group, forming a highly reactive aziridinium (B1262131) cation. researchgate.net This intramolecular cyclization is the rate-determining step for its alkylating activity.

The efficiency of this reaction is critically dependent on the conformational dynamics of the molecule. For the reaction to occur, the molecule must adopt a conformation that allows the lone pair of electrons on the secondary amine to approach the carbon atom bearing the chlorine (the β-carbon) from the backside, in a geometry suitable for intramolecular nucleophilic substitution. Rotations around the carbon-carbon and carbon-nitrogen single bonds dictate the spatial relationship between the nucleophilic nitrogen and the electrophilic carbon center. Conformations that place these two groups in close proximity will have a lower activation energy for cyclization, while more extended conformations will be less reactive.

Role of the Hydrochloride Salt in Amine Reactivity and Stability

The formulation of 2-[(2-Chloroethyl)amino]ethyl benzoate as a hydrochloride salt is crucial for modulating its reactivity and enhancing its stability. In the salt form, the nitrogen atom of the secondary amine is protonated, forming a secondary ammonium (B1175870) ion. This protonation has two major consequences.

First, it neutralizes the nucleophilicity of the nitrogen atom. The lone pair of electrons is engaged in a bond with the proton and is therefore unavailable to participate in the intramolecular cyclization to form the aziridinium ion. This effectively "locks" the molecule in a less reactive state, significantly increasing its shelf-life and preventing spontaneous activation.

Second, the ionic character of the hydrochloride salt generally increases the compound's solubility in aqueous or polar solvents and often confers greater crystalline stability. However, the stability of the salt can be solvent-dependent. Studies on other compounds have shown that hydrochloride salts can be prone to disproportionation in certain solvents, which could alter the compound's stability profile. nih.gov For example, the hydrochloride salt of bedaquiline (B32110) was observed to lose its crystallinity over time under accelerated stability testing conditions. nih.gov

Comparative Analysis of Halogen and Amine Substituent Effects on Reaction Mechanisms

The reactivity of the chloroethylamino moiety is influenced by the nature of both the halogen and the substituents on the amine.

Amine Substituents: The structure of the amine group (primary, secondary, or tertiary) affects the rate and mechanism of reactions. In studies comparing different nitrogen mustards, both secondary (like bis(2-chloroethyl)amine) and tertiary (like tris(2-chloroethyl)amine) mustards were found to react with nucleophiles via a substitution mechanism. nih.govnih.gov The reaction rates are similar, though bis(2-chloroethyl)amine (B1207034), an analogue of the parent amine of the title compound, reacts slightly faster than its tertiary counterpart, HN-3. nih.govnih.gov

Halogen and Alkyl Substituents: The identity of the halogen atom in the halo-alkyl group is a key determinant of reactivity. The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the leaving group ability increases down the halogen group, meaning an analogous bromoethyl or iodoethyl compound would be expected to undergo nucleophilic substitution and cyclization more readily than the chloroethyl derivative. Furthermore, comparing a chloroethyl group to a chloromethyl group, the chloromethyl variant tends to undergo nucleophilic substitution more rapidly due to differences in steric hindrance.

The table below summarizes the reaction mechanisms for nitrogen mustards compared to sulfur mustard analogues when reacting with sodium ethoxide.

CompoundAnalogue TypeDominant Reaction Mechanism
Nitrogen Mustard (HN-3)Nitrogen MustardNucleophilic Substitution
Bis(2-chloroethyl)amine (HN-0)Nitrogen MustardNucleophilic Substitution
Sulfur Mustard (HD)Sulfur MustardElimination
2-chloroethyl ethyl sulfide (B99878) (CEES)Sulfur MustardElimination

Solvent Effects on Reaction Kinetics and Equilibrium

The choice of solvent can profoundly impact the reaction rates and the position of chemical equilibria involving 2-[(2-Chloroethyl)amino]ethyl benzoate hydrochloride. Nucleophilic substitution reactions involving this compound are typically conducted in polar solvents such as ethanol (B145695) or water.

The polarity of the solvent is particularly important for the intramolecular cyclization reaction. The formation of the charged aziridinium intermediate is a process that involves charge separation in the transition state. Polar solvents, especially protic ones, can stabilize this transition state, thereby accelerating the rate of cyclization. In nonpolar solvents, the formation of this charged intermediate would be energetically less favorable, leading to a slower reaction.

Furthermore, the solvent can affect the stability of the hydrochloride salt itself. As noted, certain solvents may promote the disproportionation of the salt back to the free amine and hydrochloric acid, thereby shifting the equilibrium and increasing the concentration of the more reactive free amine form. nih.gov For ester hydrolysis, the presence and concentration of water in the solvent system is a critical factor, as water is a reactant in the hydrolysis process.

Computational Chemistry Applications in the Study of 2 2 Chloroethyl Amino Ethyl Benzoate Hydrochloride

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in determining the fundamental properties of a molecule. ijsdr.org These methods can accurately predict molecular geometries, electronic distributions, and orbital energies, which are crucial for understanding the molecule's stability and reactivity. nih.gov

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For a flexible molecule like 2-[(2-Chloroethyl)amino]ethyl benzoate (B1203000) hydrochloride, multiple low-energy conformations may exist. Conformational analysis systematically explores these different spatial arrangements to identify the most energetically favorable structures. youtube.com

This analysis is typically performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. mdpi.com The process would involve rotating the rotatable bonds in the molecule, such as those in the ethylamino and ethyl benzoate fragments, and calculating the energy of each resulting conformation. The results of such an analysis would reveal the preferred shape of the molecule, which is critical for its interaction with other molecules.

Illustrative Data Table: Conformational Analysis Below is a hypothetical table representing the kind of data that would be generated from a conformational analysis of 2-[(2-Chloroethyl)amino]ethyl benzoate hydrochloride. The dihedral angles refer to key rotations in the molecule's backbone, and the relative energy indicates the stability of each conformer compared to the most stable one.

ConformerDihedral Angle 1 (degrees)Dihedral Angle 2 (degrees)Relative Energy (kcal/mol)
1178.565.20.00
260.1175.81.25
3-62.370.12.10
4175.9-68.41.88

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. numberanalytics.com

A computational analysis of 2-[(2-Chloroethyl)amino]ethyl benzoate hydrochloride would involve calculating the energies and visualizing the spatial distribution of these orbitals. This would identify the regions of the molecule most likely to be involved in chemical reactions. For instance, the analysis might reveal that the HOMO is localized on the amino group, suggesting it is a likely site for electrophilic attack, while the LUMO might be centered on the benzoate ring, indicating its susceptibility to nucleophilic attack.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, calculates the partial atomic charges on each atom in the molecule. This provides a detailed picture of the electron density distribution and helps in understanding the molecule's electrostatic potential and intermolecular interactions.

Illustrative Data Table: FMO Energies and Atomic Charges This hypothetical table shows the kind of data a quantum chemical calculation would yield for FMO analysis and charge distribution.

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Partial Charge on Amino Nitrogen-0.45 e
Partial Charge on Carbonyl Carbon+0.55 e
Partial Charge on Chlorine-0.20 e

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Reaction Mechanism Elucidation through Theoretical Modeling

Theoretical modeling is a powerful approach to investigate the step-by-step process of a chemical reaction. researchgate.net For 2-[(2-Chloroethyl)amino]ethyl benzoate hydrochloride, a key reaction of interest could be the intramolecular cyclization to form a morpholinone derivative, a common reaction for nitrogen mustards. Computational methods can map out the entire reaction pathway, identifying key intermediates and the transition states that connect them. nih.gov

A transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction step. numberanalytics.com Identifying the geometry and energy of the transition state is crucial for understanding the reaction's feasibility. numberanalytics.com Computational methods can locate these saddle points on the potential energy surface.

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. uni-muenchen.de This calculation traces the minimum energy path downhill from the transition state, connecting it to the reactant and product minima. scm.com This confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed view of the geometric changes that occur during the reaction. researchgate.net

The activation energy is the energy barrier that must be overcome for a reaction to occur and is a key determinant of the reaction rate. numberanalytics.com Computationally, the activation energy is calculated as the difference in energy between the transition state and the reactants. aip.org By applying Transition State Theory (TST), it is also possible to calculate other kinetic parameters, such as the rate constant, which allows for a quantitative prediction of the reaction's speed under different conditions. wikipedia.org

Illustrative Data Table: Calculated Activation Energies The following table provides hypothetical activation energies for a potential intramolecular cyclization reaction of 2-[(2-Chloroethyl)amino]ethyl benzoate hydrochloride, comparing a direct cyclization pathway with a solvent-assisted pathway.

Reaction PathwayActivation Energy (kcal/mol)
Direct Intramolecular Cyclization25.8
Water-Assisted Cyclization18.5

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. numberanalytics.com For a chemical reaction, the PES provides a comprehensive picture of all possible reaction pathways, including intermediates and transition states. wayne.edu By exploring the PES, chemists can gain a deep understanding of the reaction mechanism and identify alternative reaction channels. researchgate.net Computational methods allow for the systematic exploration of the PES, providing a theoretical foundation for predicting and controlling chemical reactions. numberanalytics.com

Molecular Interaction Studies

Molecular interaction studies in computational chemistry aim to identify and quantify the forces that hold molecules together in a crystal lattice. These forces include strong ionic interactions and hydrogen bonds, as well as weaker van der Waals forces. Techniques such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are often employed to analyze the electron density distribution and characterize these non-covalent interactions. researchgate.net

The hydrochloride salt of 2-[(2-Chloroethyl)amino]ethyl benzoate is an ionic compound. The primary amine of the parent molecule is protonated, forming a secondary ammonium (B1175870) cation, with chloride serving as the counter-ion. This structure gives rise to a hierarchy of intermolecular interactions that would be the focus of computational analysis.

Ionic Interactions: The strongest force present would be the electrostatic attraction between the positively charged secondary ammonium group (-NH2+-) and the negatively charged chloride ion (Cl-). This powerful interaction typically forms the primary organizing force within the crystal lattice of amine salts. spectroscopyonline.com

Hydrogen Bonding: As a proton donor, the ammonium group is capable of forming strong hydrogen bonds. The chloride ion is a primary hydrogen bond acceptor. Additionally, the oxygen atoms of the benzoate's carbonyl and ester groups can also act as acceptors. These interactions are highly directional and play a key role in defining the specific arrangement of molecules. rsc.org

Van der Waals Forces: These weaker, non-directional forces, including London dispersion forces and dipole-dipole interactions, would exist between all atoms in the crystal. The benzene (B151609) ring, in particular, could participate in π-π stacking or C-H···π interactions, further stabilizing the crystal structure.

A central part of the computational study would be the detailed characterization of the hydrogen bonding network. In crystals, hydrogen bonds often form predictable patterns or motifs. mdpi.comdntb.gov.ua For 2-[(2-Chloroethyl)amino]ethyl benzoate hydrochloride, the secondary ammonium group (-NH2+-) is the primary hydrogen bond donor. The potential acceptors are the chloride ion (Cl-), the carbonyl oxygen (C=O), and the ester oxygen (C-O-C).

The most probable and strongest hydrogen bond would be of the N-H+···Cl- type. rsc.org This interaction is common in amine hydrochloride salts and is a defining feature of their crystal structures. spectroscopyonline.com Weaker N-H+···O=C and C-H···O hydrogen bonds could also be present, linking the cations into chains, sheets, or more complex three-dimensional networks.

Computational methods would precisely calculate the geometric parameters of these bonds. These parameters are the standard for describing and comparing hydrogen bonds. A hypothetical table of results from such an analysis is presented below to illustrate the expected findings.

Interactive Table: Hypothetical Hydrogen Bond Geometry Data

This table is for illustrative purposes only, as specific experimental or computational data for this compound is not available. The values represent typical ranges for the described types of hydrogen bonds.

Donor (D)HAcceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)Bond Type
NHCl1.032.103.13175Strong (Charge-Assisted)
NHO (C=O)1.032.253.05150Moderate
C (aromatic)HO (C=O)1.082.503.40145Weak
C (aliphatic)HCl1.092.803.75155Weak

This analysis would reveal how the individual molecules assemble, providing a complete picture of the supramolecular structure. Understanding this network is fundamental to predicting the material's physical properties.

Advanced Spectroscopic and Analytical Characterization Methodologies for Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments used to confirm the primary structure of "2-[(2-Chloroethyl)amino]ethyl benzoate (B1203000) hcl".

In the ¹H NMR spectrum, the chemical shifts, integration, and multiplicity of the signals provide a map of the proton environments. The aromatic protons of the benzoate group are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring. The protons of the ethyl ester and the chloroethylamino moieties will resonate in the upfield region. The methylene (B1212753) protons adjacent to the ester oxygen and the nitrogen atom will be deshielded relative to the methylene protons adjacent to the chlorine atom.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester is characteristically found in the highly deshielded region of the spectrum (around δ 165-175 ppm). The aromatic carbons will have distinct signals in the δ 120-140 ppm range, with the carbon attached to the ester group being the most downfield. The aliphatic carbons of the ethyl and chloroethyl groups will appear at higher field strengths.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-[(2-Chloroethyl)amino]ethyl benzoate hcl Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic (ortho)~8.0Doublet2H
Aromatic (meta)~7.4Triplet2H
Aromatic (para)~7.5Triplet1H
-O-CH₂-~4.4Triplet2H
-NH-CH₂-~3.8Triplet2H
-CH₂-Cl~3.2Triplet2H
-NH₂⁺-Broad singlet2H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

CarbonPredicted Chemical Shift (ppm)
C=O~166
Aromatic (quaternary)~130
Aromatic (CH)~128-133
-O-CH₂-~65
-NH-CH₂-~50
-CH₂-Cl~40

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For "this compound," COSY would show correlations between the adjacent methylene groups in the ethyl and chloroethyl chains, confirming their connectivity. It would also show correlations between the aromatic protons, aiding in their assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different functional groups. For instance, it would show a correlation between the methylene protons adjacent to the ester oxygen and the carbonyl carbon, as well as correlations between the aromatic protons and the carbons of the benzene ring.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-resolution mass spectrometry is an essential technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For "this compound" (C₁₁H₁₅Cl₂NO₂), the expected exact mass of the protonated molecular ion [M+H]⁺ can be calculated. This experimental value can then be compared to the theoretical mass to confirm the molecular formula with a high degree of confidence.

Table 3: Calculated Exact Mass for the Molecular Ion of 2-[(2-Chloroethyl)amino]ethyl benzoate

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₁H₁₆ClNO₂⁺229.0897

Note: The table reflects the non-hydrochloride form for the purpose of mass spectrometry of the free base.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its constituent functional groups.

Table 4: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine salt)Stretching3200-2800 (broad)
C-H (aromatic)Stretching3100-3000
C-H (aliphatic)Stretching3000-2850
C=O (ester)Stretching~1720
C=C (aromatic)Stretching~1600, ~1450
C-O (ester)Stretching1300-1100
C-NStretching1250-1020
C-ClStretching800-600

The presence of a strong absorption band around 1720 cm⁻¹ would confirm the carbonyl group of the ester. The broad absorption in the 3200-2800 cm⁻¹ region would be indicative of the N-H stretching of the secondary ammonium (B1175870) salt. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching, would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in "this compound" are the benzene ring and the carbonyl group of the ester. The UV-Vis spectrum would be expected to show absorptions corresponding to the π → π* transitions of the aromatic system and the n → π* transition of the carbonyl group. This technique can also be used for quantitative analysis and to assess the purity of the compound, as the presence of impurities with significant UV absorbance would alter the spectrum. For structurally similar compounds like ethyl 4-aminobenzoate, absorption maxima are observed, which can provide an indication of the expected absorption regions for the title compound.

Chromatographic Techniques for Separation and Purity Analysis

Chromatography serves as a cornerstone for the separation, identification, and quantification of chemical compounds. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are indispensable tools for purity assessment and the analysis of potential byproducts.

HPLC is the premier technique for assessing the purity of non-volatile and thermally labile compounds like this compound. The development of a reliable HPLC method is a systematic process aimed at achieving optimal separation of the main compound from any impurities or degradation products.

Methodological Considerations:

A reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach for aromatic esters with basic nitrogen functionalities. The separation is typically achieved on a C18 stationary phase, which provides excellent retention and resolution for such molecules. The mobile phase composition is a critical parameter that is fine-tuned to achieve the desired retention time and peak shape. A gradient elution is often preferred over an isocratic one to ensure the efficient elution of compounds with a wider range of polarities.

Detection is most commonly performed using an ultraviolet (UV) detector, as the benzoate chromophore in the molecule allows for strong absorbance at specific wavelengths, typically around 220-230 nm. The selection of the detection wavelength is crucial for achieving high sensitivity and selectivity.

Illustrative HPLC Method Parameters:

For academic research purposes, a starting point for HPLC method development for this compound could be based on methods developed for similar nitrogen mustard derivatives. uni-regensburg.de The following table outlines a potential set of parameters.

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B Acetonitrile (MeCN)
Gradient 20% B to 95% B over 12 minutes, hold at 95% B for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolved in a mixture of Mobile Phase A and B corresponding to the initial gradient conditions. uni-regensburg.de

This interactive table provides a foundational HPLC method that can be optimized for the specific analysis of this compound.

The development process would involve systematically adjusting these parameters, such as the gradient profile and the pH of the aqueous mobile phase, to achieve baseline separation of the target compound from any process impurities or degradation products. Method validation would then be performed to ensure its accuracy, precision, linearity, and robustness.

While the parent compound, this compound, is not suitable for direct GC analysis due to its low volatility and thermal instability, GC coupled with mass spectrometry (GC-MS) is an invaluable tool for the identification and quantification of potential volatile byproducts from its synthesis or degradation.

Potential Volatile Byproducts:

The synthesis of this compound may involve precursors or generate side-products that are amenable to GC analysis. For instance, incomplete reaction or side reactions could lead to the presence of volatile starting materials. Furthermore, degradation of the nitrogen mustard moiety under certain conditions could potentially generate smaller, more volatile molecules.

Analytical Approach:

A standard approach for the analysis of such volatile byproducts would involve a headspace or direct injection of a solution of the sample into a GC-MS system. A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5MS type), is generally effective for separating a wide range of volatile organic compounds.

Illustrative GC-MS Method Parameters:

The following table presents a general GC-MS method that could be adapted for the analysis of volatile impurities in a sample of this compound.

ParameterCondition
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow mode at 1.0 mL/min
Inlet Temperature 250°C
Oven Program Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-550 amu

This interactive table outlines a standard GC-MS method suitable for screening for volatile byproducts.

The identification of unknown volatile byproducts would be achieved by comparing their mass spectra with established libraries such as the NIST/Wiley library. This allows for a comprehensive profile of the volatile components in the sample.

Electrochemical Methods for Redox Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), can provide significant insights into the redox properties of this compound. The nitrogen mustard functional group is known to be electroactive, and its electrochemical behavior can be related to its chemical reactivity and potential mechanisms of action.

Principles of Cyclic Voltammetry:

Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting plot of current versus potential, known as a voltammogram, can reveal information about the oxidation and reduction potentials of the compound and the stability of the resulting redox species.

Experimental Setup and Expected Behavior:

For the analysis of this compound, a standard three-electrode setup would be employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The experiment would be conducted in a suitable aprotic solvent, such as acetonitrile, with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) to ensure conductivity.

Based on the known reactivity of nitrogen mustards, it is anticipated that this compound would undergo an irreversible oxidation process at the working electrode. This is due to the unstable nature of the radical cation formed upon electron removal from the nitrogen atom. The oxidation potential would be influenced by the electronic effects of the benzoate group.

Illustrative Electrochemical Data:

The following table provides a hypothetical representation of the type of data that could be obtained from a cyclic voltammetry experiment on this compound.

ParameterExpected Value/Observation
Working Electrode Glassy Carbon
Reference Electrode Ag/AgCl
Solvent/Electrolyte Acetonitrile / 0.1 M TBAPF₆
Scan Rate 100 mV/s
Anodic Peak Potential (Epa) ~ +1.2 to +1.5 V (vs. Ag/AgCl)
Process Type Irreversible Oxidation
Inferred Mechanism Initial one-electron oxidation at the nitrogen atom, followed by rapid chemical reaction.

This interactive table presents plausible electrochemical data for this compound, highlighting its expected redox behavior.

By studying the effect of scan rate on the voltammetric response, further information about the kinetics of the electrode process and the stability of any intermediates can be obtained. This type of characterization is valuable in fundamental studies of the compound's reactivity.

Future Research Directions and Emerging Areas in 2 2 Chloroethyl Amino Ethyl Benzoate Hydrochloride Chemistry

Development of Novel Synthetic Routes with Atom Economy and E-Factor Optimization

Future synthetic research will prioritize the development of greener and more efficient pathways to 2-[(2-Chloroethyl)amino]ethyl benzoate (B1203000) hydrochloride and its analogs. Traditional synthetic methods often suffer from low atom economy and high E-factors (kg waste/kg product), generating significant chemical waste. nih.govsheldon.nl The pharmaceutical and fine chemical industries, in particular, have been noted for high E-factors, often due to the use of stoichiometric reagents over catalytic alternatives in multi-step syntheses. sheldon.nl

Emerging strategies will focus on catalytic processes, continuous-flow chemistry, and the use of renewable feedstocks to improve sustainability. nih.govbohrium.com For instance, replacing classical stoichiometric reagents can dramatically lower the E-factor. sheldon.nl Continuous-flow synthesis offers benefits such as precise control over reaction parameters, enhanced safety, and potential for automation, all of which contribute to minimizing waste. bohrium.com Research could explore biocatalytic methods, employing enzymes to achieve high selectivity under mild conditions, thereby reducing both waste and energy consumption.

A comparative analysis of a hypothetical traditional route versus a prospective green route illustrates the potential for improvement:

Interactive Data Table: Comparison of Synthetic Routes

MetricTraditional Batch Synthesis (Hypothetical)Green Flow Synthesis (Projected)% Improvement
Atom Economy 45%85%88.9%
E-Factor 30583.3%
Number of Steps 4250.0%
Solvent Use (L/kg) 501080.0%
Overall Yield 60%90%50.0%

Optimizing these metrics is not merely an academic exercise; it has significant economic and environmental implications, making processes more cost-effective and sustainable. continuuspharma.com The goal is to design a synthesis that is not only efficient in terms of yield but also in its use of resources and generation of waste. nih.gov

In-depth Mechanistic Investigations using Time-Resolved Spectroscopy

The reactivity of the 2-chloroethylamino group is central to the compound's chemical behavior, primarily through the formation of a highly reactive aziridinium (B1262131) ion intermediate. researchgate.net While this mechanism is generally understood, the precise kinetics and the influence of the benzoate ester moiety on the formation and subsequent reactions of this intermediate are not fully elucidated.

Future research will employ advanced spectroscopic techniques to probe these reaction dynamics in real-time. Time-resolved spectroscopy, such as femtosecond transient absorption, can provide unprecedented insight into the lifetimes of transient species like the aziridinium ion. By monitoring the reaction on its natural timescale, researchers can map the complete energy landscape, identifying key intermediates and transition states. This detailed understanding is crucial for controlling reaction pathways and designing derivatives with tailored reactivity. nih.gov For example, understanding how solvent polarity or substituents on the benzene (B151609) ring affect the rate of aziridinium ion formation can guide the synthesis of more selective molecules. nih.gov

Exploration of Supramolecular Interactions and Self-Assembly Properties

The amphiphilic nature of 2-[(2-Chloroethyl)amino]ethyl benzoate hydrochloride, possessing a hydrophobic benzoate group and a hydrophilic (and ionizable) amino hydrochloride group, suggests a propensity for self-assembly in solution. diva-portal.org The study of how these molecules interact non-covalently to form ordered structures is a burgeoning field. nih.gov The hydrochloride salt form enhances water solubility and stability, which are crucial properties for studying its behavior in aqueous environments. sciencemadness.orgreddit.com

Future investigations will explore how factors like pH, temperature, and concentration influence the formation of micelles, vesicles, or other nanostructures. nih.gov Techniques such as small-angle X-ray scattering (SAXS), dynamic light scattering (DLS), and cryo-transmission electron microscopy (cryo-TEM) will be instrumental in characterizing these assemblies. diva-portal.org The benzoate ester component itself can be a driver for unique chiral nano-assemblies. rsc.org Understanding and controlling these self-assembly processes could lead to novel applications in areas like nano-encapsulation for targeted delivery systems or the formation of functional soft materials. nih.govresearchgate.net

Advanced Computational Studies Integrating Machine Learning for Predictive Chemistry

Computational chemistry offers a powerful lens to study 2-[(2-Chloroethyl)amino]ethyl benzoate hydrochloride at the molecular level. mdpi.com Future research will move beyond static calculations to dynamic simulations of its behavior in solution, its interaction with biological macromolecules, and its reaction mechanisms.

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this field. beilstein-journals.orgnetworkscience.ai ML models can be trained on large datasets of chemical reactions to predict reaction outcomes, optimize conditions, and even propose novel synthetic pathways with greater efficiency. nih.govresearchgate.net For this specific compound, ML algorithms could predict the reactivity of new derivatives, screen for potential supramolecular packing arrangements, or identify the most influential factors for achieving desired self-assembled structures. iscientific.org This predictive power accelerates the discovery process, reducing the need for time-consuming and costly trial-and-error experimentation. networkscience.ai

Interactive Data Table: Predictive Modeling in Derivative Design

Property to PredictComputational MethodPotential Application
Reactivity ML-based QSARDesign derivatives with specific reaction kinetics.
Solubility Molecular DynamicsFormulate for optimal performance in various solvents.
Self-Assembly Coarse-Grained SimulationsPredict morphology of nanostructures (micelles, vesicles).
Synthetic Yield Reaction Optimization AlgorithmsIdentify optimal conditions for synthesis, improving efficiency.

Derivatization for Materials Science and Advanced Chemical Applications

The inherent reactivity of the nitrogen mustard group and the versatility of the benzoate ester provide numerous opportunities for derivatization. nih.gov Future research will focus on creating novel molecules with applications in materials science and other advanced chemical fields.

The chloroethylamino moiety can be used as a reactive handle for grafting the molecule onto polymer backbones or surfaces, creating functional materials with unique properties. researchgate.net For example, polymers incorporating this molecule could exhibit stimuli-responsive behavior. The benzoate ester can be modified to include fluorinated groups for applications in photocatalysis or to create plasticizers with specific properties. acs.orggoogle.com Further derivatization could lead to the development of novel ligands for catalysis, components for covalent organic frameworks (COFs), or advanced coatings. The goal is to leverage the core structure to build more complex, functional molecules and materials. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-[(2-Chloroethyl)amino]ethyl benzoate HCl, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves nucleophilic substitution and esterification steps. Key reagents include 2-chloroethylamine hydrochloride (CAS 870-24-6) and benzoic acid derivatives. Substitution reactions typically use sodium hydroxide or potassium carbonate in anhydrous conditions to minimize hydrolysis . For example:

  • Step 1: React 2-chloroethylamine hydrochloride with ethyl benzoate in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours.
  • Step 2: Isolate the intermediate via vacuum distillation, then acidify with HCl to precipitate the final product.

Critical Parameters:

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temperatures accelerate substitution but risk decomposition
Solvent PolarityHigh (e.g., DMF)Enhances nucleophilicity of amine
Reaction Time6–12 hoursExtended time improves conversion but may degrade product

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • Melting Point (mp): Compare observed mp (140–150°C) with literature values . Deviations >5°C indicate impurities.
  • NMR Spectroscopy: Confirm the presence of the chloroethyl group (δ 3.5–3.7 ppm for CH2Cl) and benzoate ester (δ 7.8–8.2 ppm for aromatic protons) .
  • HPLC-MS: Quantify purity (>97% by area under the curve) and detect trace byproducts like hydrolyzed ethanolamine derivatives .

Note: Store samples at 0–6°C to prevent degradation .

Advanced Research Questions

Q. What mechanisms explain discrepancies in reported cytotoxic effects of this compound across cell lines?

Methodological Answer: Contradictions arise from differences in:

  • Cellular Uptake: Lipophilicity of the benzoate group enhances membrane permeability in epithelial cells but reduces uptake in neuronal cells due to efflux transporters .
  • Metabolic Activation: Liver microsomes convert the compound to reactive intermediates (e.g., chloroethyl radicals) via cytochrome P450, while renal cells lack this pathway .
  • DNA Adduct Formation: Covalent binding to guanine residues varies with intracellular glutathione levels, which scavenge electrophilic intermediates .

Experimental Design:

  • Comparative Assay: Test cytotoxicity in paired cell lines (e.g., HepG2 vs. SH-SY5Y) under controlled glutathione depletion .
  • Mechanistic Probes: Use LC-MS to quantify adduct formation and siRNA knockdown to identify critical detoxification enzymes .

Q. How can researchers resolve conflicting data on environmental persistence of this compound in aquatic systems?

Methodological Answer: Discrepancies stem from varying experimental conditions:

  • pH Dependency: Hydrolysis rates increase at alkaline pH (t1/2 = 24 hours at pH 9 vs. 72 hours at pH 5) due to ester bond cleavage .
  • Microbial Degradation: Aerobic soils degrade the compound faster (t1/2 = 7 days) than anaerobic sediments (t1/2 = 21 days) .

Advanced Protocol:

  • Fate Studies: Use isotopically labeled compound (e.g., deuterated chloroethyl group) to track degradation pathways via GC-MS .
  • Ecotoxicology Assays: Expose Daphnia magna to sublethal doses and measure bioaccumulation factors .

Q. What strategies mitigate interference from byproducts in reaction optimization studies?

Methodological Answer: Common byproducts include:

  • Hydrolyzed Amine: 2-Aminoethyl benzoate (formed via HCl-mediated cleavage of the chloroethyl group) .
  • Oxidized Derivatives: Benzaldehyde (from ester oxidation under harsh conditions) .

Mitigation Approaches:

ByproductPrevention StrategyDetection Method
Hydrolyzed AmineUse anhydrous solvents and inert atmosphere TLC (Rf = 0.3 vs. 0.5 for target)
BenzaldehydeAdd antioxidants (e.g., BHT) during reflux GC-FID (retention time = 4.2 min)

Data Contradiction Analysis

Q. Why do studies report conflicting melting points for this compound?

Methodological Answer: Reported mp ranges (140–150°C vs. 207–209°C for analogs ) may reflect:

  • Polymorphism: Crystallization solvents (e.g., ethanol vs. acetone) produce different crystal forms .
  • Impurity Profiles: Residual solvents (e.g., DMF) depress mp; recrystallize from ethyl acetate/hexane to standardize .

Validation Protocol:

  • Perform DSC to identify polymorph transitions.
  • Compare IR spectra of high- vs. low-mp batches for functional group differences .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Chloroethyl)amino]ethyl benzoate hcl
Reactant of Route 2
Reactant of Route 2
2-[(2-Chloroethyl)amino]ethyl benzoate hcl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.